molecular formula C9H11BrN2O3S B14832693 N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14832693
M. Wt: 307.17 g/mol
InChI Key: VWXBXLZJWSJCSU-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is an organosulfonamide compound that features a brominated pyridine ring with a cyclopropoxy substituent

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

N-(5-bromo-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-8-5-11-4-7(10)9(8)15-6-2-3-6/h4-6,12H,2-3H2,1H3

InChI Key

VWXBXLZJWSJCSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1OC2CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropoxy group and subsequent sulfonamide formation. The general steps include:

    Bromination: The starting material, 4-cyclopropoxypyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyclopropoxylation: The brominated intermediate is then reacted with cyclopropyl alcohol in the presence of a base to introduce the cyclopropoxy group.

    Sulfonamide Formation: Finally, the intermediate is treated with methanesulfonyl chloride and a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-arylamine derivative.

Scientific Research Applications

N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide
  • N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide
  • Trifluoromethylpyridines

Uniqueness: N-(5-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group and the brominated pyridine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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